molecular formula C14H11BrN2 B2384603 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 2137929-76-9

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2384603
M. Wt: 287.16
InChI Key: FSTYDBJENSMQQE-UHFFFAOYSA-N
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Description

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that is widely used in scientific research. It is a member of the pyrrolopyridine family of compounds and has been found to have a wide range of applications in the field of medicinal chemistry.

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research
  • Summary of the Application: “3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures: The compound was synthesized and then tested for its inhibitory activity against FGFR1, 2, and 3 . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes: Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives tested, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . This suggests that “3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine” and its derivatives could be promising candidates for the development of new cancer therapies .

Application in Antimicrobial, Antifungal, and Antiviral Activities

  • Specific Scientific Field: Microbiology
  • Summary of the Application: Pyrrolopyrazine derivatives, including “3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit various biological activities, such as antimicrobial, antifungal, and antiviral activities .
  • Methods of Application or Experimental Procedures: The compound is synthesized and then tested for its inhibitory activity against various microbes and viruses .
  • Results or Outcomes: Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Application in Kinase Inhibition

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: Pyrrolopyrazine derivatives, including “3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit kinase inhibitory activities . Kinases are enzymes that play a key role in cell signaling, and their abnormal activation is associated with various diseases, including cancer .
  • Methods of Application or Experimental Procedures: The compound is synthesized and then tested for its inhibitory activity against various kinases .
  • Results or Outcomes: 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYDBJENSMQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

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